molecular formula C22H18BrN3O3S B2478223 N-(6-bromo-1,3-benzothiazol-2-yl)-3,4-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide CAS No. 895025-34-0

N-(6-bromo-1,3-benzothiazol-2-yl)-3,4-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide

Cat. No.: B2478223
CAS No.: 895025-34-0
M. Wt: 484.37
InChI Key: PYWXELZFNSAUKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-bromo-1,3-benzothiazol-2-yl)-3,4-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide is a synthetic benzamide derivative featuring a 6-bromo-substituted benzothiazole core, a 3,4-dimethoxybenzamide moiety, and a pyridin-3-ylmethyl group.

Properties

IUPAC Name

N-(6-bromo-1,3-benzothiazol-2-yl)-3,4-dimethoxy-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18BrN3O3S/c1-28-18-8-5-15(10-19(18)29-2)21(27)26(13-14-4-3-9-24-12-14)22-25-17-7-6-16(23)11-20(17)30-22/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYWXELZFNSAUKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(S3)C=C(C=C4)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-bromo-1,3-benzothiazol-2-yl)-3,4-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide can be achieved through various synthetic pathways. One common method involves the Knoevenagel condensation reaction, where 1,3-thiazolidine-2,4-dione is reacted with aromatic aldehydes in the presence of a piperidine catalyst in ethanol solvent . Another approach includes the use of diazo-coupling, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are favored for their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(6-bromo-1,3-benzothiazol-2-yl)-3,4-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include chloroacetyl chloride, hydroxybenzotriazole (HOBT), and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) . Reaction conditions vary depending on the desired transformation but often involve solvents like dimethylformamide (DMF) and catalysts like piperidine .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce various substituted benzothiazole derivatives .

Mechanism of Action

The mechanism of action of N-(6-bromo-1,3-benzothiazol-2-yl)-3,4-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes and proteins by binding to their active sites, thereby blocking their activity . Molecular docking studies have shown that the compound can interact with various biological targets, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

The target compound shares key structural features with several analogs, including variations in substituents on the benzothiazole ring, benzamide group, and N-alkylation patterns. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Spectral Data Availability
Target Compound C22H17BrN4O2S 489.42† 6-Br-benzothiazole; 3,4-dimethoxybenzamide; pyridin-3-ylmethyl Not Reported Not Available
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide C16H12Cl2N2O3S 383.25 4,5-Cl2-benzothiazole; 3,5-dimethoxybenzamide Not Reported HRMS, NMR
4-cyano-N-(4-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide C22H16N4O2S 400.46 4-OMe-benzothiazole; 4-cyanobenzamide; pyridin-3-ylmethyl Not Reported Not Available
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide C23H22N4O2S 434.51 4,6-Me2-benzothiazole; 3,4-dimethoxybenzamide; pyridin-3-ylmethyl Not Reported Not Available
3,4-dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4d) C23H21Cl2N5O2S 526.42 3,4-Cl2-benzamide; morpholinomethyl-thiazole; pyridin-3-yl 210–212 ¹H/¹³C NMR, HRMS

†Calculated based on molecular formula.

Key Observations:

Benzothiazole Modifications: The target compound’s 6-bromo substituent distinguishes it from chlorine-substituted analogs (e.g., ) and alkylated derivatives (e.g., 4,6-dimethyl in ). Bromine’s larger atomic radius and higher lipophilicity may enhance membrane permeability compared to chlorine or methyl groups.

Benzamide Variations :

  • The 3,4-dimethoxybenzamide in the target compound is structurally analogous to the 3,5-dimethoxybenzamide in , but the positional isomerism may influence steric and electronic interactions in biological targets.
  • Chlorinated benzamides (e.g., 3,4-dichloro in ) exhibit higher polarity, which could reduce bioavailability compared to methoxy-substituted analogs.

N-Substituents :

  • The pyridin-3-ylmethyl group is conserved across multiple analogs (), suggesting its role in π-π stacking or hydrogen bonding with target proteins.

Spectral and Analytical Data

While spectral data (¹H NMR, ¹³C NMR, HRMS) for the target compound are unavailable, analogs such as and provide reference benchmarks:

  • HRMS : Used to confirm molecular ion peaks and purity in analogs .
  • NMR : In , aromatic protons in the 3,4-dichlorobenzamide moiety resonate at δ 7.5–8.1 ppm, while methoxy groups in appear as singlets near δ 3.8–4.0 ppm.

Biological Activity

N-(6-bromo-1,3-benzothiazol-2-yl)-3,4-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide is a compound of significant interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following structural characteristics:

  • Molecular Formula : C22H16BrN3O2S
  • Molecular Weight : 466.4 g/mol
  • IUPAC Name : 4-acetyl-N-(6-bromo-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide

The presence of the benzothiazole moiety is known to enhance the biological activity of compounds due to its ability to interact with various biological targets.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of benzothiazole derivatives, including the compound . For instance, a review on benzothiazole-based compounds discussed their efficacy against Mycobacterium tuberculosis, demonstrating that certain derivatives exhibit significant anti-tubercular activity with MIC values lower than standard treatments like isoniazid (INH) .

CompoundMIC (μg/mL)Inhibition (%)
7a25098
7g10099

These findings suggest that the compound may also possess similar properties, warranting further investigation into its efficacy against bacterial strains.

The mechanism by which benzothiazole derivatives exert their effects often involves interaction with specific proteins or enzymes. For example, docking studies indicated that certain derivatives bind effectively to DprE1, a crucial enzyme in the mycobacterial cell wall synthesis pathway. The binding affinity observed was around -8.4 kcal/mol, suggesting strong interactions that could inhibit bacterial growth .

Case Studies and Research Findings

  • Anti-Tubercular Activity : A study evaluated various benzothiazole derivatives for their anti-tubercular properties. Compounds similar to this compound displayed promising results against resistant strains of Mycobacterium tuberculosis .
  • Cytotoxicity Studies : In vitro cytotoxicity assays conducted on different cell lines revealed that certain benzothiazole derivatives exhibit selective toxicity towards cancer cells while sparing normal cells. This selectivity is attributed to the differential expression of target receptors in malignant versus non-malignant cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.